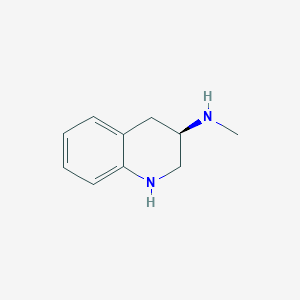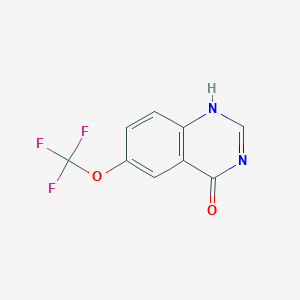
6-(Trifluoromethoxy)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Trifluoromethoxy)quinazolin-4(3H)-one is a derivative of quinazolinone . Quinazolinones are frequently encountered heterocycles with broad applications including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory .
Synthesis Analysis
Quinazolinones can be synthesized using various methods. For instance, one method involves visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes under visible light irradiation . The reaction proceeds using fluorescein as a photocatalyst in the presence of TBHP without the need for a metal catalyst .Chemical Reactions Analysis
The chemical reactions involving quinazolinones can vary widely depending on the specific derivative and reaction conditions. As mentioned earlier, one synthesis method involves a condensation cyclization reaction .Scientific Research Applications
Antimalarial Applications
Quinazolinone compounds have been found to have broad applications in antimalarial treatments . The specific properties of “6-(Trifluoromethoxy)quinazolin-4(3H)-one” could potentially enhance the effectiveness of these treatments.
Antitumor Applications
Quinazolinone derivatives have shown significant antitumor activity . The trifluoromethoxy group in “6-(Trifluoromethoxy)quinazolin-4(3H)-one” might contribute to the cytotoxicity against various cancer cells.
Anticonvulsant Applications
The 4(3H)-quinazolinone structure is known for its anticonvulsant properties . This suggests that “6-(Trifluoromethoxy)quinazolin-4(3H)-one” could be used in the development of new anticonvulsant drugs.
Fungicidal Applications
Quinazolinone compounds have been used as fungicides . The specific properties of “6-(Trifluoromethoxy)quinazolin-4(3H)-one” could potentially enhance the effectiveness of these fungicides.
Antimicrobial Applications
The antimicrobial properties of quinazolinone compounds suggest that “6-(Trifluoromethoxy)quinazolin-4(3H)-one” could be used in the development of new antimicrobial agents .
Anti-inflammatory Applications
Quinazolinone compounds are known for their anti-inflammatory properties . This suggests that “6-(Trifluoromethoxy)quinazolin-4(3H)-one” could be used in the development of new anti-inflammatory drugs.
Luminescent Material Applications
Recent advances have shown the luminescence properties of quinazolinones and their applications in fluorescent probes and biological imaging . “6-(Trifluoromethoxy)quinazolin-4(3H)-one” could potentially be used in these fields.
Bioimaging Applications
The luminescence properties of quinazolinones have been used in bioimaging applications . The specific properties of “6-(Trifluoromethoxy)quinazolin-4(3H)-one” could enhance the effectiveness of these applications.
Future Directions
Quinazolinones have broad applications and have been the subject of ongoing research. For instance, recent advances have been made in the synthesis of quinazolinones . Furthermore, quinazolinones have shown promising properties for use as luminescent materials and bioimaging . These areas could represent future directions for research involving 6-(Trifluoromethoxy)quinazolin-4(3H)-one.
properties
IUPAC Name |
6-(trifluoromethoxy)-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)16-5-1-2-7-6(3-5)8(15)14-4-13-7/h1-4H,(H,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTCNNMXXXMEFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)C(=O)NC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594838 |
Source


|
| Record name | 6-(Trifluoromethoxy)quinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Trifluoromethoxy)quinazolin-4(3H)-one | |
CAS RN |
179246-09-4 |
Source


|
| Record name | 6-(Trifluoromethoxy)quinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


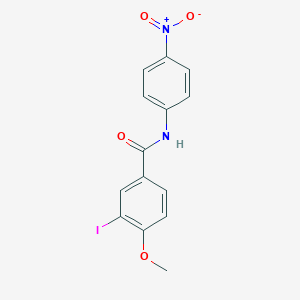
![Ethyl 4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B185484.png)
![2-{[(3-Chloro-2-methylphenyl)imino]methyl}phenol](/img/structure/B185485.png)
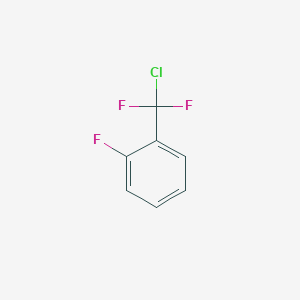


![4-[(3-Chlorophenyl)carbamoylamino]benzamide](/img/structure/B185492.png)

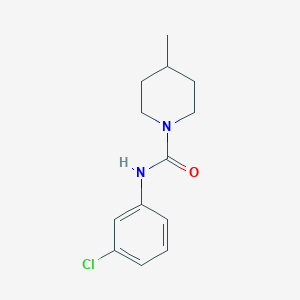
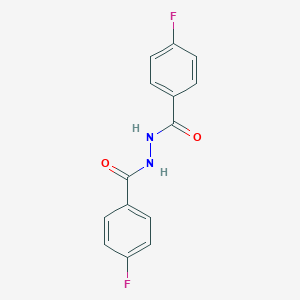
![1-(4-Chlorophenyl)-3-[2-[(4-chlorophenyl)carbamoylamino]ethyl]urea](/img/structure/B185499.png)

